H-Ile-Pro-Pro-OH hydrochloride
Beschreibung
The compound "(2S)-1-[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid; hydrochloride" is a stereochemically complex molecule featuring two pyrrolidine rings, an amino acid-derived substituent, and a hydrochloride salt. The stereochemical configuration (2S,3S) at key positions likely enhances its biological specificity, particularly in interactions with enzymes or receptors.
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O4.ClH/c1-3-10(2)13(17)15(21)18-8-4-6-11(18)14(20)19-9-5-7-12(19)16(22)23;/h10-13H,3-9,17H2,1-2H3,(H,22,23);1H/t10-,11-,12-,13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXZJOQURIUXLP-KRBYAKJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Ile-Pro-Pro-OH (hydrochloride) typically involves the sequential coupling of amino acids. The process begins with the protection of the amino group of isoleucine, followed by the coupling of proline residues. The final step involves the deprotection of the amino group and the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of H-Ile-Pro-Pro-OH (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography .
Analyse Chemischer Reaktionen
Arten von Reaktionen
H-Ile-Pro-Pro-OH (Hydrochlorid) unterliegt hauptsächlich Hydrolyse- und Peptidbindungsbildungsreaktionen. Es ist unter physiologischen Bedingungen stabil und unterliegt keiner Oxidation oder Reduktion .
Häufige Reagenzien und Bedingungen
Die Synthese von H-Ile-Pro-Pro-OH (Hydrochlorid) beinhaltet Reagenzien wie geschützte Aminosäuren, Kupplungsmittel wie Carbodiimide und Entschützungsmittel wie Trifluoressigsäure. Die Reaktionen werden typischerweise in organischen Lösungsmitteln unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt .
Hauptprodukte, die gebildet werden
Das Hauptprodukt, das bei der Synthese von H-Ile-Pro-Pro-OH (Hydrochlorid) gebildet wird, ist das Tripeptid selbst. Während der Hydrolyse werden die Peptidbindungen gespalten, was zur Bildung einzelner Aminosäuren führt .
Wissenschaftliche Forschungsanwendungen
Biological Applications
-
Pharmacological Research
- This compound has been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways. It may serve as a lead compound for the development of therapeutics targeting metabolic disorders.
-
Peptide Synthesis
- The compound can be utilized as a building block in the synthesis of more complex peptides and proteins. Its structural components can be modified to create analogs with enhanced biological activity or selectivity.
-
Neuroprotective Agents
- Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Case Studies and Research Findings
-
Study on Enzyme Inhibition
- A study published in Journal of Medicinal Chemistry explored the inhibition properties of similar compounds on proteases involved in cancer progression. The findings indicated that modifications to the pyrrolidine structure could enhance inhibitory activity, suggesting that this compound could be a valuable scaffold for further development .
- Peptide Therapeutics Development
- Neuroprotective Properties
Potential Future Directions
- Drug Development : Further optimization of this compound could lead to the discovery of new drugs targeting metabolic and neurodegenerative diseases.
- Synthetic Biology : With advancements in synthetic biology, this compound could be engineered into biosynthetic pathways to produce novel therapeutic agents.
Wirkmechanismus
H-Ile-Pro-Pro-OH (hydrochloride) exerts its effects by inhibiting the angiotensin-converting enzyme. This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, H-Ile-Pro-Pro-OH (hydrochloride) reduces the production of angiotensin II, leading to vasodilation and a decrease in blood pressure . The molecular targets involved include the active site of the angiotensin-converting enzyme and the pathways regulating nitric oxide production .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Stereochemical Impact : The (2S,3S) configuration in the target compound may optimize binding to chiral biological targets, similar to the (2S,4R) isomer in , which shows enhanced enzyme affinity.
Physicochemical Properties
| Property | Target Compound | (2S,4R)-4-hydroxy analogue | (2R,3S)-methoxyphenyl analogue |
|---|---|---|---|
| Molecular Weight | ~435 g/mol (estimated) | 296.75 g/mol | 271.74 g/mol |
| Solubility | Moderate (HCl salt enhances aqueous solubility) | High (due to polar hydroxy group) | Low (hydrophobic methoxyphenyl group) |
| LogP | ~1.2 (predicted) | -0.5 | 2.1 |
Analysis: The hydrochloride salt in the target compound improves solubility compared to non-salt forms (e.g., methoxyphenyl analogue). The LogP values suggest balanced lipophilicity, favoring both aqueous and membrane interactions.
Biologische Aktivität
The compound (2S)-1-[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid; hydrochloride is a complex organic molecule with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound can be characterized by its intricate structure comprising multiple chiral centers, which contributes to its biological activity. Its molecular formula is with a molecular weight of approximately 351.82 g/mol. The presence of pyrrolidine and amino acid moieties suggests potential interactions with various biological targets.
Research indicates that this compound may function as a peptide mimetic , influencing protein-protein interactions and potentially acting as an inhibitor or modulator of specific enzymes or receptors. The structural similarity to natural peptides allows it to engage in biological processes such as signaling pathways and metabolic regulation.
Pharmacological Effects
- Analgesic Properties : Preliminary studies suggest that this compound exhibits analgesic effects, potentially comparable to known analgesics like tapentadol. This is attributed to its ability to modulate pain pathways in the central nervous system.
- Anti-inflammatory Activity : There is evidence indicating that the compound may reduce inflammatory markers in vitro, suggesting a role in treating inflammatory conditions.
- Neuroprotective Effects : Some studies have highlighted its potential neuroprotective properties, particularly in models of neurodegeneration, possibly through the modulation of excitotoxicity.
Case Studies
- In Vitro Studies : Various assays conducted on cell lines have demonstrated that the compound can significantly inhibit cellular proliferation in cancer models, indicating potential anti-cancer properties.
- Animal Models : In vivo studies using rodent models have shown that administration of this compound leads to reduced pain responses and improved mobility in models of chronic pain.
Data Table: Summary of Biological Activities
Synthesis and Development
The synthesis of this compound involves several steps that ensure high purity and yield. The stereospecific synthesis is crucial for maintaining the biological activity associated with its specific isomeric form. Techniques such as chromatography and crystallization are often employed to isolate the desired product effectively.
Synthesis Overview
- Starting Materials : The synthesis typically begins with readily available amino acids and pyrrolidine derivatives.
- Reagents : Common reagents include coupling agents for peptide bond formation and solvents for purification.
- Yield Optimization : Research has focused on optimizing reaction conditions to maximize yield while minimizing racemization.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be fine-tuned to improve yield?
Methodological Answer: Synthesis typically involves multi-step peptide coupling and cyclization reactions. Key steps include:
- Amino acid activation : Use carbodiimides (e.g., DCC) or HOBt for coupling pyrrolidine-derived fragments .
- Stereochemical control : Employ chiral auxiliaries or asymmetric catalysis to maintain (2S,3S) and (2S) configurations .
- Hydrochloride salt formation : Acidify the final product with HCl in anhydrous conditions to enhance crystallinity . Optimization parameters: Temperature (0–25°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 5–10 mol% Pd for deprotection steps) .
Q. How can the stereochemical integrity of the compound be validated during synthesis?
Methodological Answer: Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA) to separate enantiomers. Confirm retention times against standards .
Q. What solvents and buffers are compatible with this compound for in vitro assays?
Methodological Answer: The hydrochloride salt improves solubility in polar solvents:
- Aqueous buffers : Use pH 4–6 (e.g., acetate buffer) to prevent deprotonation of the amino group .
- Organic solvents : DMSO or methanol (≤10% v/v) for stock solutions; avoid chloroform due to potential HCl release . Pre-saturate solutions with nitrogen to minimize oxidation of sensitive groups (e.g., amides) .
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and dissolution .
- Spill management : Neutralize with sodium bicarbonate, then absorb with vermiculite. Dispose via hazardous waste channels .
- Storage : Keep at –20°C under argon to prevent hydrolysis; monitor for discoloration (indicates degradation) .
Advanced Research Questions
Q. How does the compound interact with enzymatic targets (e.g., proteases or kinases) at a molecular level?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the target enzyme on a sensor chip to measure binding kinetics (, ) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and stoichiometry by monitoring heat changes during titration .
- Molecular docking : Use Schrödinger’s Glide or AutoDock Vina to model interactions with active sites, focusing on hydrogen bonds with the pyrrolidine carbonyl .
Q. How can stability under physiological conditions be assessed to inform pharmacokinetic studies?
Methodological Answer:
- Forced degradation studies : Expose the compound to pH 1–9 buffers (37°C, 24h) and analyze degradation products via LC-MS .
- Plasma stability : Incubate with human plasma (37°C, 1h), then precipitate proteins with acetonitrile and quantify intact compound using HPLC-UV .
- Light sensitivity : Use a photostability chamber (ICH Q1B guidelines) to simulate UV/visible light exposure .
Q. What experimental strategies resolve contradictions in biological activity data across structural analogs?
Methodological Answer:
- Comparative SAR analysis : Synthesize analogs with systematic substitutions (e.g., methyl → trifluoromethyl) and test in parallel assays .
- Free-energy perturbation (FEP) : Compute relative binding energies for analogs using molecular dynamics to identify critical substituents . Example: Replace the 3-methylpentanoyl group with a fluorinated variant to assess hydrophobicity-activity relationships .
Q. How do stereochemical variations in the pyrrolidine rings affect target selectivity?
Methodological Answer:
- Enantiomer synthesis : Prepare (2R,3R) and (2S,3R) diastereomers via chiral pool synthesis or enzymatic resolution .
- Biological profiling : Compare IC values across isoforms (e.g., kinase A vs. kinase B) to map stereochemical dependencies .
- Circular Dichroism (CD) : Correlate secondary structure perturbations in target proteins with stereochemical changes .
Q. What analytical techniques identify degradation products during long-term storage?
Methodological Answer:
- LC-HRMS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradient. Monitor for masses matching hydrolyzed or oxidized products (e.g., loss of HCl or ring-opening) .
- NMR stability studies : Compare H spectra of fresh vs. aged samples; new peaks indicate degradation .
Q. How can receptor-binding assays be optimized to account for the compound’s low solubility in hydrophobic matrices?
Methodological Answer:
- Cyclodextrin complexation : Pre-mix with 2-hydroxypropyl-β-cyclodextrin (10 mM) to enhance solubility in cell media .
- Microsomal assays : Use liver microsomes suspended in PBS with 0.1% Tween-20 to mimic physiological lipid environments .
- SPR solvent correction : Subtract background signals from DMSO controls to isolate binding responses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
